1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol . This compound is characterized by the presence of a chloro group, a dimercaptophenyl group, and a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one typically involves the reaction of 1-chloropropan-2-one with 2,3-dimercaptophenyl under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to accommodate the increased volume .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amines and thiol derivatives.
Scientific Research Applications
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the dimercaptophenyl moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include oxidative stress response and inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2,3-dimercaptophenyl)ethanone
- 1-Chloro-1-(2,3-dimercaptophenyl)butan-2-one
- 1-Chloro-1-(2,3-dimercaptophenyl)pentan-2-one
Uniqueness
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimercaptophenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H9ClOS2 |
---|---|
Molecular Weight |
232.8 g/mol |
IUPAC Name |
1-[2,3-bis(sulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClOS2/c1-5(11)8(10)6-3-2-4-7(12)9(6)13/h2-4,8,12-13H,1H3 |
InChI Key |
XROHJFZQQNKFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)S)Cl |
Origin of Product |
United States |
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